Cas no 71164-40-4 (1-Pentene, heptafluoro-(9CI))

1-Pentene, heptafluoro-(9CI) (CAS 423-49-2) is a fluorinated olefin characterized by its seven fluorine substituents on a five-carbon alkene backbone. This compound exhibits high thermal and chemical stability due to the strong carbon-fluorine bonds, making it suitable for applications requiring inertness under harsh conditions. Its low surface energy and non-polar nature contribute to excellent hydrophobicity and oleophobicity, which are advantageous in coatings and surface treatments. Additionally, the presence of the double bond allows for further functionalization, enabling its use as a building block in specialty fluoropolymer synthesis. The compound’s volatility and gaseous state at room temperature may also facilitate its use in precision deposition processes.
1-Pentene, heptafluoro-(9CI) structure
1-Pentene, heptafluoro-(9CI) structure
Product name:1-Pentene, heptafluoro-(9CI)
CAS No:71164-40-4
MF:C5H3F7
MW:196.06612
CID:567590
PubChem ID:67727

1-Pentene, heptafluoro-(9CI) Chemical and Physical Properties

Names and Identifiers

    • 1-Pentene, heptafluoro-(9CI)
    • 3,3,4,4,5,5,5-Heptafluoro-1-pentene
    • 1H,1H,2H-HEPTAFLUOROPENT-1-ENE
    • DTXSID40895154
    • FT-0641330
    • EN300-1929771
    • AKOS006230601
    • 355-08-8
    • 71164-40-4
    • 1H,1H,2H-Heptafluoropentene-1
    • 3,3,4,4,5,5,5-Heptafluoropent-1-ene
    • MFCD00039253
    • FT-0607832
    • 3,3,4,4,5,5,5-heptakis(fluoranyl)pent-1-ene
    • 3,3,4,4,5,5,5-Heptafluoropentene-1
    • SCHEMBL191482
    • 1h,1h,2h-perfluoropent-1-ene
    • Heptafluoropentene-1
    • A822842
    • EINECS 206-576-1
    • NS00041687
    • Inchi: InChI=1S/C5H3F7/c1-2-3(6,7)4(8,9)5(10,11)12/h2H,1H2
    • InChI Key: LQAPOTKKMIZDGP-UHFFFAOYSA-N
    • SMILES: C=CC(C(C(F)(F)F)(F)F)(F)F

Computed Properties

  • Exact Mass: 196.01229
  • Monoisotopic Mass: 196.012
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 177
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomer Count: nothing
  • XLogP3: 3.3
  • Topological Polar Surface Area: 0A^2
  • Surface Charge: 0

Experimental Properties

  • Color/Form:
  • Density: 1,339 g/cm3
  • Boiling Point: 30 °C
  • Flash Point: 100°C
  • Refractive Index: 1.287
  • PSA: 0
  • LogP: 3.00530
  • Solubility:

1-Pentene, heptafluoro-(9CI) Security Information

  • Safety Instruction: 3/7-9-23
  • Hazardous Material Identification: F
  • HazardClass:FLAMMABLE

1-Pentene, heptafluoro-(9CI) Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
002832-25g
1H,1H,2H-Heptafluoropent-1-ene
71164-40-4 95%
25g
6242.0CNY 2021-07-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
002832-25g
1H,1H,2H-Heptafluoropent-1-ene
71164-40-4 95%
25g
6242CNY 2021-05-08
Fluorochem
006524-5g
1H,1H,2H-Heptafluoropent-1-ene
71164-40-4 97%
5g
£141.00 2022-03-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
002832-5g
1H,1H,2H-Heptafluoropent-1-ene
71164-40-4 95%
5g
2031CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
002832-5g
1H,1H,2H-Heptafluoropent-1-ene
71164-40-4 95%
5g
2031.0CNY 2021-07-13
Fluorochem
006524-250mg
1H,1H,2H-Heptafluoropent-1-ene
71164-40-4 97%
250mg
£24.00 2022-03-01
Fluorochem
006524-25g
1H,1H,2H-Heptafluoropent-1-ene
71164-40-4 97%
25g
£376.00 2022-03-01
Fluorochem
006524-1g
1H,1H,2H-Heptafluoropent-1-ene
71164-40-4 97%
1g
£47.00 2022-03-01

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